Differential Anti-Proliferative Activity: Nonadecanoic Acid (C19:0) vs. Even-Chain Saturated Fatty Acids in HL-60 Cancer Cell Model
In a comparative evaluation of long-chain saturated fatty acids against human promyelocytic leukemia HL-60 cells, nonadecanoic acid (C19:0) exhibited the most potent anti-proliferative activity with an IC50 value of 68 ± 7 µM, significantly outperforming heptadecanoic acid (C17:0, IC50 = 120 ± 23 µM), octadecanoic acid (C18:0, IC50 = 127 ± 4 µM), and hexadecanoic acid (C16:0, IC50 = 132 ± 25 µM) [1].
| Evidence Dimension | Inhibition of HL-60 human leukemia cell proliferation (IC50) |
|---|---|
| Target Compound Data | 68 ± 7 µM |
| Comparator Or Baseline | C17:0 (120 ± 23 µM), C18:0 (127 ± 4 µM), C16:0 (132 ± 25 µM) |
| Quantified Difference | C19:0 is approximately 1.8- to 1.9-fold more potent than the tested even-chain analogs (C16:0, C18:0) and 1.76-fold more potent than C17:0 |
| Conditions | HL-60 human promyelocytic leukemia cell line; assay duration and endpoint as reported in Fukuzawa et al., 2008 |
Why This Matters
For researchers investigating fatty acid-mediated cancer cell inhibition, nonadecanoic acid provides the highest potency among tested straight-chain saturated fatty acids, justifying its selection over cheaper, more abundant even-chain alternatives.
- [1] Fukuzawa M, Yamaguchi R, Hide I, Chen Z, Hirai Y, Sugimoto A, Yasuhara T, Nakata Y. Possible involvement of long chain fatty acids in the spores of Ganoderma lucidum (Reishi Houshi) to its anti-tumor activity. Biol Pharm Bull. 2008 Oct;31(10):1933-7. View Source
